
((1R,1'R,2S,2'S)-DuanPhos (cyclooctadiene)rhodium(I)) tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((1R,1’R,2S,2’S)-DuanPhos (cyclooctadiene)rhodium(I)) tetrafluoroborate is a chiral rhodium complex that has gained significant attention in the field of asymmetric catalysis. This compound is known for its high enantioselectivity and efficiency in various catalytic reactions, making it a valuable tool in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((1R,1’R,2S,2’S)-DuanPhos (cyclooctadiene)rhodium(I)) tetrafluoroborate typically involves the coordination of the DuanPhos ligand to a rhodium precursor, such as rhodium(I) chloride dimer. The reaction is carried out in the presence of a base, such as sodium tetrafluoroborate, under an inert atmosphere to prevent oxidation. The resulting complex is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
((1R,1’R,2S,2’S)-DuanPhos (cyclooctadiene)rhodium(I)) tetrafluoroborate undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of rhodium.
Reduction: It can be reduced back to its original state from higher oxidation states.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state rhodium complexes, while substitution reactions can produce new rhodium complexes with different ligands .
Scientific Research Applications
((1R,1’R,2S,2’S)-DuanPhos (cyclooctadiene)rhodium(I)) tetrafluoroborate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which ((1R,1’R,2S,2’S)-DuanPhos (cyclooctadiene)rhodium(I)) tetrafluoroborate exerts its effects involves the coordination of the rhodium center to the substrate, followed by the transfer of chiral information from the DuanPhos ligand to the substrate. This results in the formation of chiral products with high enantioselectivity. The molecular targets and pathways involved depend on the specific reaction being catalyzed .
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-1,2-Diphenylethylenediamine: Another chiral ligand used in asymmetric catalysis.
(1R,2S)-(-)-2-Amino-1,2-diphenylethanol: A chiral auxiliary used in various asymmetric synthesis reactions.
Uniqueness
((1R,1’R,2S,2’S)-DuanPhos (cyclooctadiene)rhodium(I)) tetrafluoroborate is unique due to its high enantioselectivity and efficiency in catalysis. It offers advantages over similar compounds in terms of reaction rates and yields, making it a preferred choice in many asymmetric synthesis applications .
Properties
Molecular Formula |
C32H44BF4P2Rh- |
|---|---|
Molecular Weight |
680.4 g/mol |
IUPAC Name |
(1R)-2-tert-butyl-1-[(1R)-2-tert-butyl-1,3-dihydroisophosphindol-1-yl]-1,3-dihydroisophosphindole;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate |
InChI |
InChI=1S/C24H32P2.C8H12.BF4.Rh/c1-23(2,3)25-15-17-11-7-9-13-19(17)21(25)22-20-14-10-8-12-18(20)16-26(22)24(4,5)6;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h7-14,21-22H,15-16H2,1-6H3;1-2,7-8H,3-6H2;;/q;;-1;/b;2-1-,8-7-;;/t21-,22-,25?,26?;;;/m1.../s1 |
InChI Key |
KBRRCZLCSYPXJD-WAZRTRMFSA-N |
Isomeric SMILES |
[B-](F)(F)(F)F.CC(P1[C@H](C2=CC=CC=C2C1)[C@@H]3P(CC4=CC=CC=C34)C(C)(C)C)(C)C.C1/C=C\CC/C=C\C1.[Rh] |
Canonical SMILES |
[B-](F)(F)(F)F.CC(C)(C)P1CC2=CC=CC=C2C1C3C4=CC=CC=C4CP3C(C)(C)C.C1CC=CCCC=C1.[Rh] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


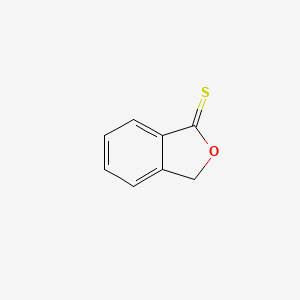
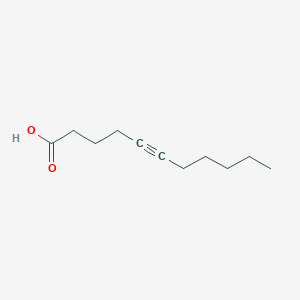
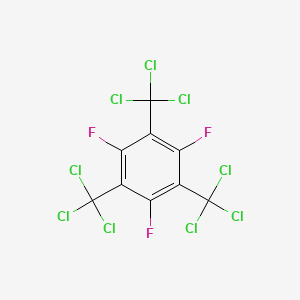

![3H-Spiro[2-benzofuran-1,9'-xanthene]](/img/structure/B14753882.png)
![4-[(1S,4R,5S,11aS)-Decahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-4-yl]butanoic acid](/img/structure/B14753884.png)
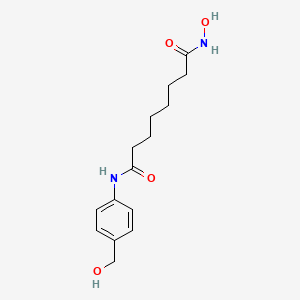
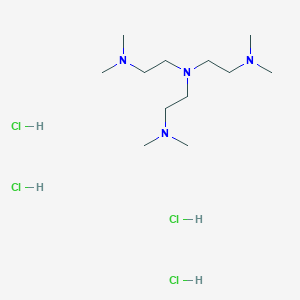

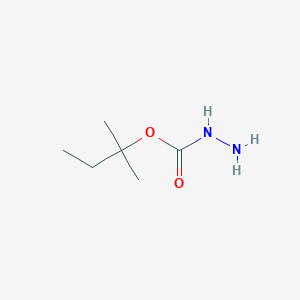
![1,1,1-Trifluoro-N-(3aR,8aR)-4,4,8,8-tetrakis(4-(tert-butyl)phenyl)-6-hydroxy-2,2-dimethyltetrahydro-6-oxide-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine-6-yl)methanesulfonamide](/img/structure/B14753905.png)

![2-[5-[4-[(4-fluorophenyl)methyl]piperidine-1-carbonyl]-6-methoxy-1-methylindol-3-yl]-N,N-dimethyl-2-oxoacetamide](/img/structure/B14753913.png)

